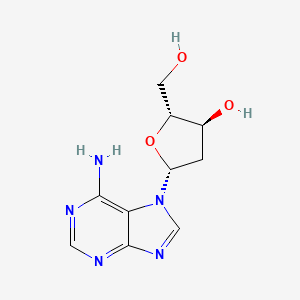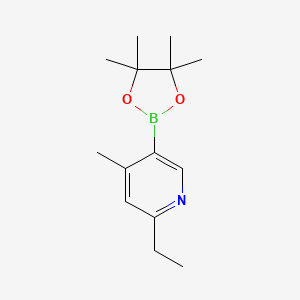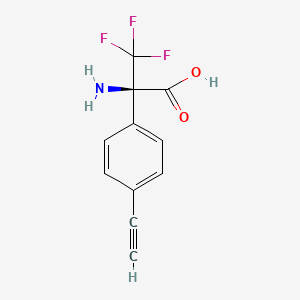
(S)-methyl 3-amino-3-(4-cyanophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- is a chemical compound with the molecular formula C11H12N2O2. It is known for its unique structural features, which include a benzene ring, a propanoic acid moiety, an amino group, and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- typically involves the esterification of benzenepropanoic acid derivatives. One common method includes the reaction of benzenepropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amino acid derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino acid derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its effects through specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, beta-amino-4-cyano-, ethyl ester
- Benzenepropanoic acid, beta-amino-4-cyano-, propyl ester
- Benzenepropanoic acid, beta-amino-4-cyano-, butyl ester
Uniqueness
Benzenepropanoic acid, beta-amino-4-cyano-, methyl ester, (betaS)- is unique due to its specific stereochemistry and the presence of both amino and cyano groups. This combination of features makes it particularly valuable for certain chemical reactions and biological studies, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-cyanophenyl)propanoate |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)6-10(13)9-4-2-8(7-12)3-5-9/h2-5,10H,6,13H2,1H3/t10-/m0/s1 |
InChI Key |
MCVVLUVORCVZDX-JTQLQIEISA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)C#N)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)

![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)





![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
